4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide
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Overview
Description
4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide is a complex organic compound with significant potential in various scientific fields This compound is known for its intricate structure, which includes a pteridine core, cyclopentyl groups, and a benzamide moiety
Preparation Methods
The synthesis of 4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pteridine core, followed by the introduction of cyclopentyl groups and the benzamide moiety. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, leading to derivatives with varied properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide has been explored for its potential in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications include targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide stands out due to its unique structural features and potential applications. Similar compounds include other pteridine derivatives and benzamide analogs, each with distinct properties and uses.
Properties
Molecular Formula |
C31H43N7O3 |
---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C31H43N7O3/c1-20-30(40)37(3)26-19-32-31(35-28(26)38(20)23-8-4-5-9-23)34-25-13-12-21(18-27(25)41-24-10-6-7-11-24)29(39)33-22-14-16-36(2)17-15-22/h12-13,18-20,22-24H,4-11,14-17H2,1-3H3,(H,33,39)(H,32,34,35)/t20-/m0/s1 |
InChI Key |
HTPNGOWITIWAHM-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC6CCCC6)C |
Canonical SMILES |
CC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC6CCCC6)C |
Origin of Product |
United States |
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